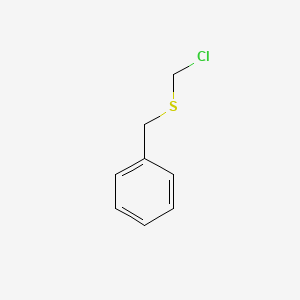

Benzyl chloromethyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266050. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloromethylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFDSFPDTLREFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90313035 | |

| Record name | Benzyl chloromethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-13-6 | |

| Record name | [[(Chloromethyl)thio]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266050 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3970-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl chloromethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl Chloromethyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemistry and Application of Benzyl Chloromethyl Sulfide: A Technical Guide for Advanced Synthesis

Introduction: Unveiling a Versatile Reagent

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the demand for versatile and reactive building blocks is perpetual. Benzyl chloromethyl sulfide (CAS Number: 3970-13-6) emerges as a significant, albeit specialized, reagent in this context.[1][2] This technical guide offers an in-depth exploration of this compound, from its fundamental properties to its synthesis and applications, tailored for researchers, scientists, and professionals in drug development. Our focus will be on the causality behind experimental choices and the establishment of self-validating protocols, ensuring both scientific rigor and practical applicability.

Core Properties and Identification

A thorough understanding of a reagent's fundamental characteristics is paramount for its effective and safe utilization. This compound is a colorless to light yellow liquid, characterized by the chemical formula C₈H₉ClS and a molecular weight of 172.68 g/mol .[1] Its unique structure, featuring a benzyl group, a sulfide linkage, and a reactive chloromethyl moiety, underpins its synthetic utility.

| Property | Value | Source |

| CAS Number | 3970-13-6 | [1][2] |

| IUPAC Name | chloromethylsulfanylmethylbenzene | [1][2] |

| Molecular Formula | C₈H₉ClS | [1][2] |

| Molecular Weight | 172.68 g/mol | [1][2] |

| Appearance | Colorless to Light yellow clear liquid | |

| Boiling Point | 102 °C at 19 hPa | |

| Density | 1.126 g/cm³ at 20 °C |

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. While comprehensive spectral data is best obtained from direct analysis, typical characterization would involve ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy.[2]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be approached through several strategic disconnections. A common and logical method involves the reaction of a benzylthiolate nucleophile with a suitable chloromethylating agent, or conversely, the reaction of benzyl mercaptan with a source of formaldehyde and hydrogen chloride. A plausible and efficient laboratory-scale synthesis is outlined below.

Conceptual Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Caution: This procedure should be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. This compound is harmful and an irritant.[2]

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube is charged with benzyl mercaptan (1 equivalent) and paraformaldehyde (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Chloromethylation: The mixture is cooled to 0 °C in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the stirred solution at a moderate rate. The reaction progress is monitored by thin-layer chromatography (TLC). The choice of anhydrous HCl is critical to drive the formation of the chloromethyl intermediate and prevent the formation of byproducts from the presence of water.

-

Reaction Completion and Quenching: Once the starting material is consumed, the reaction is carefully quenched by pouring the mixture into ice-cold water.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution and brine. This aqueous workup is essential to remove unreacted HCl and other water-soluble impurities.

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in its bifunctional nature. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the sulfide moiety can be involved in various transformations.

Nucleophilic Substitution Reactions

The primary application of this compound is in alkylation reactions.[1] The chloromethyl group is an excellent leaving group, allowing for the introduction of the benzylthiomethyl (BnSCH₂-) moiety onto a variety of nucleophiles.

Caption: General scheme for Sɴ2 reactions of this compound.

This reactivity is particularly valuable in drug discovery for the synthesis of complex molecules and potential lead compounds. For instance, it can be used to introduce a flexible, sulfur-containing linker into a molecular scaffold, which can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Applications in Heterocyclic Synthesis

This compound can also serve as a precursor for the synthesis of sulfur-containing heterocyclic compounds.[1] Through intramolecular cyclization reactions or multi-component reactions, a variety of ring systems can be constructed, which are prevalent in many biologically active molecules.

Safety, Handling, and Storage

Given its hazardous nature, strict adherence to safety protocols is non-negotiable when working with this compound.

Hazard Summary:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Skin and Eye Damage: Causes skin irritation and serious eye damage.[2]

-

Handling: All manipulations should be conducted in a certified chemical fume hood. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3] An eyewash station and safety shower should be readily accessible.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The compound is moisture-sensitive and should be handled under an inert atmosphere.

-

Disposal: Waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Potent Tool for Chemical Innovation

This compound, with its distinct reactivity profile, represents a valuable tool in the arsenal of the synthetic chemist. Its ability to act as a versatile alkylating agent for the introduction of the benzylthiomethyl group makes it a key intermediate in the synthesis of complex organic molecules, particularly in the pursuit of novel therapeutic agents. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for harnessing its full potential in research and development.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 319930, this compound. Retrieved from [Link]

-

ChemBK (2024). This compound. Retrieved from [Link]

- Sigma-Aldrich (2025). Safety Data Sheet - this compound. Retrieved from a representative Sigma-Aldrich SDS for a similar hazardous chemical. (A direct link for this specific SDS was not available in the search, but the information is based on a typical SDS for such a compound).

Sources

An In-depth Technical Guide to the Chemical Properties and Applications of Benzyl Chloromethyl Sulfide

This guide offers a comprehensive technical overview of benzyl chloromethyl sulfide (CAS No: 3970-13-6), a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and its role as a strategic intermediate in the construction of complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name chloromethylsulfanylmethylbenzene, is an organosulfur compound featuring a benzyl group and a reactive chloromethyl thioether moiety.[1] This unique combination of a flexible benzylic unit and a functionalized sulfide makes it a valuable synthetic building block.

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, application in reactions, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClS | [1] |

| Molecular Weight | 172.68 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | ChemBK |

| Boiling Point | 136-139 °C at 25 Torr | ChemBK |

| Density | 1.19 g/cm³ | ChemBK |

| Refractive Index (n²⁰/D) | 1.5780 - 1.5820 | ChemBK |

Spectroscopic Characterization

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The key spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (Ar-CH₂ -S), and a distinct singlet for the chloromethyl protons (S-CH₂ -Cl).

-

¹³C NMR: The carbon NMR spectrum will display resonances for the aromatic carbons, the benzylic carbon, and the chloromethyl carbon. The carbon attached to the chlorine atom will be shifted downfield due to the electronegativity of the halogen.

Note: Actual spectra can be accessed through the PubChem database for detailed analysis.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorptions include C-H stretching from the aromatic and aliphatic portions, C=C stretching from the benzene ring, and C-S and C-Cl stretching vibrations at lower frequencies.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 172, along with an isotope peak (M+2) at m/z 174, characteristic of a monochlorinated compound, in an approximate 3:1 ratio. The base peak is often observed at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺).[1]

Synthesis and Mechanistic Insights

The most common and direct route to this compound is the chloromethylation of benzyl mercaptan (phenylmethanethiol). This reaction exemplifies a classic approach to the formation of α-chloro sulfides.

General Synthesis Pathway

The synthesis involves the reaction of benzyl mercaptan with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride. The process is analogous to the well-established synthesis of benzyl chloromethyl ether from benzyl alcohol.[2]

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol (Adapted from Analogous Procedures)

This protocol is based on established methods for the synthesis of similar α-chloro ethers and sulfides and should be performed by trained personnel in a well-ventilated fume hood due to the hazardous nature of the reagents and product.[2]

Materials:

-

Benzyl mercaptan

-

Paraformaldehyde

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Anhydrous drying agent (e.g., magnesium sulfate or calcium chloride)

Procedure:

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, and a drying tube to protect from atmospheric moisture. The flask is charged with benzyl mercaptan and paraformaldehyde in the chosen anhydrous solvent.

-

Introduction of HCl: The mixture is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the stirred solution at a moderate rate. The temperature should be maintained below 10 °C.

-

Causality: The reaction is exothermic, and low temperatures are required to minimize side reactions, such as the formation of bis(benzylthio)methane. HCl acts as both a catalyst and the source of the chloride ion.

-

-

Reaction Monitoring: The reaction is monitored (e.g., by TLC) until the starting benzyl mercaptan is consumed. The reaction mixture will typically become a clear, biphasic solution upon completion.[2]

-

Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is washed with cold water, then with a saturated sodium bicarbonate solution to neutralize excess acid, and finally with brine.

-

Causality: The aqueous washes remove unreacted formaldehyde, HCl, and any water-soluble byproducts. The bicarbonate wash is crucial to prevent acid-catalyzed decomposition of the product during storage or subsequent steps.

-

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

-

Causality: Vacuum distillation is necessary as the compound may decompose at its atmospheric boiling point.

-

Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the lability of the chlorine atom, making it an excellent electrophile for nucleophilic substitution reactions.

Nucleophilic Substitution

The primary reaction pathway for this compound is nucleophilic substitution at the chloromethyl carbon. The adjacent sulfur atom plays a crucial role in stabilizing the transition state of the reaction. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, or a continuum between the two, depending on the nucleophile, solvent, and reaction conditions. The benzylic nature of the other part of the molecule also contributes to the overall reactivity.

Caption: Workflow for drug synthesis using a thioether intermediate.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

GHS Hazard Statements: [1]* H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene).

-

Wear chemical safety goggles and a face shield.

-

Use a lab coat.

-

If there is a risk of inhalation, use a respirator with an appropriate cartridge.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Keep the container tightly sealed.

-

Due to its reactivity, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This compound is a reactive and versatile chemical intermediate with significant applications in organic synthesis. Its ability to act as an efficient electrophile for the introduction of the benzylthiomethyl group makes it a valuable tool for the synthesis of complex molecules, particularly sulfur-containing heterocycles relevant to the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

Organic Syntheses. (1972). BENZYL CHLOROMETHYL ETHER. Organic Syntheses, 52, 16. doi:10.15227/orgsyn.052.0016. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

PubChem. (n.d.). Cefazolin. National Center for Biotechnology Information. Retrieved from [Link]

- Saeed, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(4), 348-367.

-

Khan, I., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216. Retrieved from [Link]

-

Rana, A., et al. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 586-629. doi:10.1016/j.ejmech.2019.07.043. Retrieved from [Link]

-

Niaz, A., et al. (2002). IMPROVED AND ECONOMICAL SYNTHESIS OF CEFAZOLIN SODIUM. Journal of the Chemical Society of Pakistan, 24(3), 226-230. Retrieved from [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). 18.7: Thiols and Sulfides. Retrieved from [Link]

-

Nasyrov, Kh. M., et al. (1993). [Enzymatic synthesis of beta-lactam antibiotics. I. Cefazolin]. Antibiotiki i khimioterapiia = Antibiotics and chemoterapy [sic] / Vsesoiuznyi nauchno-issledovatel'skii institut antibiotikov, 38(8), 13–17. Retrieved from [Link]

- Google Patents. (n.d.). RU2210596C2 - Method of synthesis of cefazolin.

Sources

Benzyl chloromethyl sulfide synthesis pathway

An In-Depth Technical Guide to the Synthesis of Benzyl Chloromethyl Sulfide

This document provides a comprehensive technical overview of the synthesis of this compound (CAS No. 3970-13-6), a valuable reagent in organic synthesis. It is intended for an audience of researchers, scientists, and professionals in drug development who require a detailed understanding of the compound's preparation, underlying mechanisms, and critical safety protocols. This guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deep mechanistic understanding.

Introduction and Strategic Importance

This compound, with the chemical formula C₈H₉ClS, is an organic compound featuring a unique combination of a benzyl group, a sulfide linkage, and a reactive chloromethyl group.[1] This trifunctional architecture makes it a potent intermediate in synthetic chemistry. The chloromethyl group serves as a highly reactive electrophilic center, enabling the alkylation of a wide array of nucleophiles.[1] Concurrently, the sulfide moiety allows for the strategic formation of new carbon-sulfur bonds, which is particularly useful in the construction of complex heterocyclic molecules.[1] Its primary application lies in its role as a versatile building block, where it can introduce the benzylthiomethyl (BnSCH₂) group into target molecules.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its successful synthesis, handling, and application.

| Property | Value | Source |

| CAS Number | 3970-13-6 | [2][3] |

| Molecular Formula | C₈H₉ClS | [1][2][3] |

| Molecular Weight | 172.68 g/mol | [1][3] |

| IUPAC Name | chloromethylsulfanylmethylbenzene | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 136-139 °C at 25 Torr | [2] |

| Density | 1.19 g/cm³ at 25 °C | |

| Refractive Index | 1.5780-1.5820 | [2] |

| Storage Conditions | 2-8°C, Keep in dark place, Sealed in dry | [2] |

Core Synthesis Pathway: Acid-Catalyzed Thio-Chloromethylation

The most direct and widely recognized method for synthesizing this compound is through the acid-catalyzed reaction of benzyl mercaptan (phenylmethanethiol) with formaldehyde in the presence of hydrogen chloride.[1] This reaction is analogous to the well-established synthesis of benzyl chloromethyl ether from benzyl alcohol.[4]

Overall Reaction Scheme

The synthesis can be represented by the following overall transformation:

Caption: Overall synthesis of this compound.

Reaction Mechanism

The reaction proceeds via a multi-step mechanism initiated by the activation of formaldehyde.

-

Protonation of Formaldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of formaldehyde by the strong acid (HCl), making the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack by Thiol: The sulfur atom of benzyl mercaptan, acting as a nucleophile, attacks the activated carbonyl carbon. This step forms a protonated hemithioacetal intermediate.

-

Formation of Hydroxymethyl Thioether: A proton is transferred from the sulfur to one of the oxygen's lone pairs, followed by deprotonation of the oxygen to yield a key intermediate, benzyl hydroxymethyl sulfide (a hemithioacetal).

-

SN2 Displacement: The hydroxyl group of the intermediate is protonated by HCl to form a good leaving group (water). The chloride ion (Cl⁻) then acts as a nucleophile, displacing the water molecule in an Sₙ2 reaction to yield the final product, this compound.

Caption: Proposed mechanism for acid-catalyzed synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous chloromethyl ether synthesis and general principles of thio-chloromethylation.[1][4]

WARNING: this compound is a suspected carcinogen and a lachrymator.[1] This procedure must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[5]

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| Benzyl Mercaptan (C₇H₈S) | >99% purity | Starting Material |

| Paraformaldehyde ((CH₂O)n) | Reagent grade | Anhydrous formaldehyde source |

| Hydrogen Chloride (HCl) | Anhydrous gas | Catalyst and chloride source |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Reaction solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Drying agent |

| Three-necked round-bottom flask | 500 mL | Reaction vessel |

| Mechanical stirrer | Ensures homogenous mixing | |

| Gas inlet tube | For HCl introduction | |

| Calcium chloride drying tube | Protects from atmospheric moisture |

Synthesis Procedure

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Method:

-

Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a calcium chloride drying tube.

-

Charging Reactants: In the fume hood, charge the flask with benzyl mercaptan (e.g., 0.5 mol), paraformaldehyde (e.g., 0.55 mol, 1.1 eq), and anhydrous dichloromethane (200 mL).

-

Initiating Reaction: Begin stirring the mixture and cool the flask in an ice-water bath to 0-5 °C.

-

HCl Addition: Start bubbling a slow, steady stream of anhydrous hydrogen chloride gas through the mixture. The paraformaldehyde will begin to depolymerize and dissolve as the reaction proceeds.

-

Reaction Progression: Maintain the temperature between 0-10 °C and continue the addition of HCl for approximately 2-3 hours, or until the mixture becomes a clear, homogenous solution.

-

Quenching and Work-up: Once the reaction is complete, cease the HCl flow and carefully pour the reaction mixture into a separatory funnel containing 250 mL of ice-cold water.

-

Extraction: Separate the layers. Extract the aqueous layer with an additional portion of dichloromethane (50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with cold brine (2 x 100 mL) to remove residual acid and water-soluble impurities.

-

Drying: Dry the organic phase over anhydrous magnesium sulfate for at least 1 hour.

-

Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Caution: Use a trap cooled with dry ice/acetone to capture any volatile components.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.[2]

Precursor Synthesis: Preparation of Benzyl Mercaptan

-

S-alkylation: Benzyl chloride is reacted with thiourea in an alcoholic solvent (e.g., ethanol) to form S-benzylisothiouronium chloride.

-

Hydrolysis: The isolated salt is then hydrolyzed with a base, such as sodium hydroxide, to liberate benzyl mercaptan.[7]

This two-step procedure generally provides good yields and avoids the common side-product of dibenzyl sulfide that can form when using hydrosulfide salts.

Safety and Handling

The handling of this compound and its precursors requires strict adherence to safety protocols due to their inherent hazards.

-

Toxicity: this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It is also suspected of causing cancer.[1]

-

Corrosivity: The compound is corrosive and can cause serious eye damage and skin irritation.[2]

-

Handling: All manipulations must be performed within a certified chemical fume hood.[8] Wear suitable protective clothing, gloves, and eye/face protection.[2] An emergency eyewash and safety shower must be readily accessible.[5]

-

Storage: Store the compound in a tightly closed container in a cool (2-8 °C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][5]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

Conclusion

The synthesis of this compound via the acid-catalyzed reaction of benzyl mercaptan and formaldehyde is a robust and effective method. Success hinges on the careful control of reaction conditions, particularly temperature and the use of anhydrous reagents, to maximize yield and minimize side reactions. The hazardous nature of the product necessitates stringent safety measures throughout the synthesis, purification, and handling processes. This guide provides the foundational knowledge for researchers to safely and efficiently prepare this versatile synthetic intermediate for its application in complex molecule synthesis.

References

- Smolecule. (n.d.). Buy this compound | 3970-13-6. Retrieved from Smolecule website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyhDkX-wHJ8er5qHVAG5sT59ia2uTeBCZLMHFOBgrDJswKmEaczESojAzgzX5vpYL5gE3yao6CVtX_fy_CG7xAfnBhK4OEE63T0KlmTq5PLhvtYsF5mnmqSPPomLA7Dpcu8Mjveg==]

- ChemBK. (2024). This compound. Retrieved from ChemBK website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKjofg1cc8VKO33tQVzHtwB5tAjgLJTt060JLKESRv0Pnu3z_wlobZTogdHt5Tnv_Swsj3_8IRyhV1VjEEeGxinCJKoTjhQx1k2G5ZL_vb7cwVhB2tZlLXSqG5qJjxwZolEIQUqHXPk8kjGEzZCWOEV8dux1DXxYeI]

- Sigma-Aldrich. (2025). Safety Data Sheet - Benzyl chloride. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5plgbRmJRKi4QQeeNraEU51QT1nmM4DG0jioxGTIvmaXutYLbfsmwvOM_vvR0GKqzsntGUQ-NuNXfafDIJfHAfiXcFY0hbqMzVtYns6N8cbGn3uWzYZSp7iHMEEhO2BR_uKZLSKOfNvGSuFrE9qKT]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9CiPUqlR2pPomw9-LwRYXRk2nstxlejGp69BIaixgyofEDKf5nV46fVo-Qsbq9FZDfs17CXH4XdfQ2Rk-KuwN1S8wC9B4coq0pDPSRHaO47MXeCb7-bee1WTbvpjmFyQppErLonQfPNy3YA==]

- TCI Chemicals. (2025). Safety Data Sheet - 4-(Chloromethyl)styrene. Retrieved from TCI Chemicals website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGmfYyQixKf36Snf_rhgGTon9ZxAumOkx4X8pbYITecoJVU3HAm9Bc53dR8d1sjyS6hAmmwItPLaKRiydJ898uWJSmPd6uC7lRFRHb3nBWxE3qzFWwBDZuOYTZBFRDKVsIX__Kp9COlUMP2HaZZDTidA==]

- Fisher Scientific. (2025). Safety Data Sheet - Benzyl chloromethyl ether. Retrieved from Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH51DGIxzwU6iMD9YCv6vpK_1P2oyaCOUbjCQZTXIoaBJHyVByKDtCGP8DNBqi5PSxD2Ks-EUJw4to3ZEi6hWYhRihYaR0MsDD6SiB-Cx8sb8bw4ne3uFkV6OJLQdeP_4itxUqTCQFKgO9y6DttXZfrfWEjwEufGjC-zWJuCz5onvuCEWDKey_ci3pOi3yWmEE6]

- Organic Syntheses. (n.d.). Benzyl chloromethyl ether. Retrieved from Organic Syntheses website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb2cbbJxZP4IKxBT0TWwVKUibrW96HEPeeCk4Qo7jBFWlL_0CdU_jy3MMes_kpcmWUlbthCX-1dE3EpC98qlu1EhQt57JX8dsZrYfIXQNH2dNWScu4WPnKY8hulAJE02iZmByR0L7eiw==]

- PrepChem. (n.d.). Preparation of benzyl mercaptan. Retrieved from PrepChem.com. [https://vertexaisearch.cloud.google.

- Wikipedia. (n.d.). Benzyl mercaptan. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUd0Tdonlrhr6e36mEmgLtJwGzcV9Nr9Ga4COzkfnjky4SuonK-M6svuhIwYG9tesoCyVkKYPAeq4TCU13fsA8B6ZNYqHLjYLtZcuEFjzZShNSAjHvVAGaL-0uAMqXJz6WKPY6GebXTYw==]

- Jagadish, R. L., Vijayakumar, T. R., & Raib, K. M. L. (2002). An efficient route for the synthesis of chloroacetic anhydride and benzyl mercaptan. Indian Journal of Chemical Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGasCR21KEG27N-O8wFH4FMMO11mRDrKa3W2_oXk80yUfTcZ-kTt6HgITCTTyeuDLS_YoEmXGsixfG85oHybHIy6sJSCXyHK2fk0IxDVa88jXrSvLyJfMG1MIlG-q9xFmc3RvbKSPdPKmpkxpjEjKulDKXAkXbHwMaLywHVGSRxPygx1h2h-Nton0z9]

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 3970-13-6. Retrieved from TCI Chemicals website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_FTsCbJf0aCNdzLIhx40LI6CCBKn8cnGvPN3k68I8H3iwuB4yUAeKEK1t4wkwBMdeu4oHwekvfWo0yYy-GycrMsagDZ3zdoU3TYenRy1So3OA6MmZSdALMq4ruGYqADg3z7Vjow==]

Sources

- 1. Buy this compound | 3970-13-6 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H9ClS | CID 319930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl Chloromethyl Sulfide

This guide provides a comprehensive overview of the spectroscopic data for benzyl chloromethyl sulfide (C₈H₉ClS), a versatile reagent in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectra themselves, but also a detailed interpretation and proposed experimental protocols. This approach is designed to provide a deeper understanding of the molecule's structure and behavior, grounded in the principles of spectroscopic analysis.

Introduction

This compound, with a molecular weight of 172.68 g/mol , is a bifunctional organic compound featuring a benzyl group, a sulfide linkage, and a reactive chloromethyl group. Its utility in organic synthesis stems from its ability to participate in various reactions, including alkylations and the formation of thioethers. A thorough understanding of its spectroscopic signature is paramount for its correct identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide will explore the key spectroscopic techniques used to characterize this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below, with key proton and carbon environments labeled for reference in the subsequent NMR analysis.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Theoretical Framework

¹H NMR spectroscopy probes the magnetic environments of hydrogen nuclei (protons), while ¹³C NMR provides insights into the carbon skeleton of the molecule. The chemical shift (δ) of a nucleus is influenced by the electron density around it; electron-withdrawing groups tend to deshield nuclei, causing them to resonate at higher chemical shifts (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of NMR signals into multiplets, providing valuable information about the connectivity of atoms.

Experimental Protocol: A Self-Validating System

While specific experimental parameters for the available spectra are not fully detailed in the provided sources, a standard and reliable protocol for acquiring high-quality NMR spectra of this compound is as follows. This protocol is designed to be self-validating by including checks for resolution and signal-to-noise.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm in the ¹H NMR spectrum and ~77.16 ppm in the ¹³C NMR spectrum.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 32 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 0-12 ppm.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon environment.

-

Number of Scans (NS): 256 to 1024 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): 0-220 ppm.

-

Data Processing: Similar to ¹H NMR, with calibration to the CDCl₃ triplet at ~77.16 ppm.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons, the benzylic methylene protons (C⁷H₂), and the chloromethyl protons (C⁸H₂).

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (C²-H to C⁶-H) | 7.2 - 7.4 | Multiplet (m) | 5H |

| Benzylic Methylene Protons (C⁷-H₂) | ~3.8 | Singlet (s) | 2H |

| Chloromethyl Protons (C⁸-H₂) | ~4.8 | Singlet (s) | 2H |

Table 1: Predicted ¹H NMR Data for this compound.

-

Aromatic Protons (7.2 - 7.4 ppm): The five protons on the phenyl ring are in a complex chemical environment and are expected to appear as a multiplet in the aromatic region of the spectrum.

-

Benzylic Methylene Protons (~3.8 ppm): These protons are adjacent to the sulfur atom and the phenyl ring. Their chemical shift is downfield from typical alkyl protons due to the influence of these groups. They appear as a singlet as there are no adjacent non-equivalent protons.

-

Chloromethyl Protons (~4.8 ppm): These protons are adjacent to both the sulfur atom and the highly electronegative chlorine atom. The strong deshielding effect of the chlorine atom shifts this signal significantly downfield. This signal is also a singlet.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C¹ | ~137 |

| Aromatic C²-C⁶ | 127 - 129 |

| Benzylic Methylene C⁷ | ~38 |

| Chloromethyl C⁸ | ~50 |

Table 2: Predicted ¹³C NMR Data for this compound.

-

Aromatic Carbons (127 - 137 ppm): The phenyl ring will show multiple signals in this region. The quaternary carbon (C¹) will have a different chemical shift from the protonated carbons (C²-C⁶). Due to symmetry, C² and C⁶, and C³ and C⁵ are chemically equivalent, leading to fewer than 6 signals for the aromatic ring.

-

Benzylic Methylene Carbon (~38 ppm): This carbon is attached to the sulfur and the phenyl ring.

-

Chloromethyl Carbon (~50 ppm): This carbon is significantly deshielded by the attached chlorine atom, resulting in a downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Theoretical Framework

Different types of chemical bonds (e.g., C-H, C=C, C-S, C-Cl) vibrate at characteristic frequencies. The IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to each molecule.

Experimental Protocol: A Self-Validating System

For a liquid sample like this compound, a neat (undiluted) sample can be analyzed using a salt plate method or Attenuated Total Reflectance (ATR).

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

Background: A background spectrum of the empty salt plates should be collected before running the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.

IR Spectral Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 3000 - 2850 | Aliphatic C-H stretch | Medium |

| ~1600, ~1495, ~1450 | Aromatic C=C stretch | Medium-Weak |

| ~1420 | CH₂ scissoring | Medium |

| ~700 - 800 | C-S stretch | Weak |

| ~600 - 800 | C-Cl stretch | Strong |

| ~700 - 750 and ~690 | Aromatic C-H out-of-plane bend | Strong |

Table 3: Predicted IR Absorption Bands for this compound.

-

C-H Stretching: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

-

Aromatic C=C Stretching: The characteristic absorptions of the benzene ring will appear in the 1600-1450 cm⁻¹ region.

-

C-S and C-Cl Stretching: The absorptions for the carbon-sulfur and carbon-chlorine bonds are expected in the fingerprint region and can be difficult to assign definitively without comparison to reference spectra. The C-Cl stretch is typically strong.

-

Aromatic C-H Bending: Strong bands in the 900-675 cm⁻¹ region are characteristic of the out-of-plane bending of aromatic C-H bonds and can sometimes be used to infer the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Theoretical Framework

In a typical mass spectrometer, a molecule is first ionized, often by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process forms a molecular ion (M⁺˙), which is a radical cation. The molecular ion can then undergo fragmentation to produce smaller, charged fragments. The mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.

Experimental Protocol: A Self-Validating System

A common method for analyzing relatively volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

A GC-MS system with an electron ionization (EI) source.

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium.

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

Mass Spectral Analysis

The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks.

| m/z | Proposed Fragment | Comments |

| 172/174 | [C₈H₉ClS]⁺˙ | Molecular ion peak (M⁺˙). The M+2 peak at 174 is due to the ³⁷Cl isotope. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl compounds. |

| 123 | [C₈H₉S]⁺ | Loss of Cl radical. |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation. The M+2 peak is due to the ³⁷Cl isotope. |

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound.

Proposed Fragmentation Pathway:

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

-

Molecular Ion (m/z 172/174): The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the M⁺˙ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

-

Tropylium Ion (m/z 91): The base peak in the spectrum is often the tropylium ion, formed by the cleavage of the C-S bond and rearrangement of the resulting benzyl cation. This is a very common and diagnostic fragmentation for compounds containing a benzyl group.

-

Loss of Chlorine (m/z 123): Cleavage of the C-Cl bond results in the loss of a chlorine radical and the formation of the [C₈H₉S]⁺ ion.

-

Chloromethyl Cation (m/z 49/51): Cleavage of the S-CH₂Cl bond can lead to the formation of the chloromethyl cation, which will also exhibit the characteristic 3:1 isotopic pattern for chlorine.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive picture of its molecular structure. Each technique offers unique and complementary information. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, the IR spectrum identifies the key functional groups, and the mass spectrum reveals the molecular weight and characteristic fragmentation patterns. The detailed analysis and proposed experimental protocols in this guide serve as a valuable resource for scientists working with this important synthetic intermediate, ensuring its accurate identification and use in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

α-(Chloromethylthio)toluene synthesis

An In-depth Technical Guide to the Synthesis of α-(Chloromethylthio)toluene

Foreword

α-(Chloromethylthio)toluene, also known as benzyl chloromethyl sulfide, is a bifunctional organic compound featuring a reactive chloromethyl group and a benzylthioether moiety.[1][2] This unique structural combination renders it a valuable reagent and intermediate in synthetic organic chemistry, particularly for the introduction of the benzylthiomethyl group (BnSCH₂-) onto various nucleophilic substrates.[1] Its application spans the synthesis of complex thioethers, heterocyclic compounds, and molecules of interest in pharmaceutical and materials science research. This guide provides a comprehensive exploration of the predominant synthesis methodology for α-(chloromethylthio)toluene, focusing on the underlying chemical principles, a detailed experimental protocol, analytical characterization, and critical safety considerations.

Theoretical Framework: The Chemistry of Synthesis

The most direct and widely cited method for preparing α-(chloromethylthio)toluene is the chloromethylation of benzyl mercaptan (phenylmethanethiol).[1] This reaction is a thio-analogue of the well-known Blanc chloromethylation, where an aromatic ring is chloromethylated using formaldehyde and hydrogen chloride.[3][4]

Reaction Principle and Mechanism

The synthesis proceeds by reacting benzyl mercaptan with formaldehyde in the presence of anhydrous hydrogen chloride. The reaction mechanism can be understood as a multi-step electrophilic process.

-

Activation of Formaldehyde: Anhydrous hydrogen chloride (HCl), a strong acid, protonates the carbonyl oxygen of formaldehyde. This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

Nucleophilic Attack: The sulfur atom of benzyl mercaptan, acting as a potent nucleophile, attacks the activated carbonyl carbon. This step forms a protonated S-(hydroxymethyl) intermediate.

-

Intermediate Formation: A proton is lost to form the key intermediate, benzyl hydroxymethyl sulfide (C₆H₅CH₂SCH₂OH).

-

Conversion to Chloride: In the acidic medium, the hydroxyl group of the intermediate is protonated by another molecule of HCl, forming a good leaving group (H₂O).

-

Substitution: The chloride ion (Cl⁻) then displaces the water molecule via a nucleophilic substitution reaction (likely Sₙ2 or Sₙ1, facilitated by the stable benzylic group) to yield the final product, α-(chloromethylthio)toluene.

The overall transformation is an efficient method for converting a thiol into its corresponding chloromethyl sulfide.

Mechanistic Diagram

The following diagram illustrates the step-by-step reaction mechanism.

Caption: Reaction mechanism for the synthesis of α-(chloromethylthio)toluene.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating, with clear checkpoints and expected observations. It is adapted from established procedures for analogous chloromethylation reactions.[5]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Ratio | Notes |

| Benzyl Mercaptan | C₇H₈S | 124.21 | 62.1 g (59 mL) | 0.50 | 1.0 | Purity >98% |

| Paraformaldehyde | (CH₂O)n | ~30.03 | 16.5 g | ~0.55 | 1.1 | Use as a source of formaldehyde |

| Hydrogen Chloride | HCl | 36.46 | Gas | ~0.60 | 1.2 | Anhydrous gas is required |

| Pentane | C₅H₁₂ | 72.15 | 400 mL | - | - | Anhydrous, for extraction/dilution |

| Magnesium Sulfate | MgSO₄ | 120.37 | 20 g | - | - | Anhydrous, for drying |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

CAUTION: This procedure must be performed in a certified chemical fume hood due to the use of toxic and corrosive reagents and the malodorous nature of benzyl mercaptan.

-

Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer. Fit the gas outlet with a calcium chloride drying tube connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize excess HCl.

-

Reagent Charging: Charge the flask with benzyl mercaptan (62.1 g, 0.50 mol) and paraformaldehyde (16.5 g, ~0.55 mol).

-

Initial Cooling: Begin stirring the mixture and cool the flask in an ice-water bath to an internal temperature of 0–5 °C.

-

HCl Introduction: Introduce a steady but moderate stream of anhydrous hydrogen chloride gas through the gas inlet tube. Maintain vigorous stirring. An exothermic reaction will occur, but the internal temperature should be maintained below 10 °C by adjusting the HCl flow rate and cooling.

-

Reaction Monitoring: Continue the addition of HCl. The solid paraformaldehyde will gradually dissolve. The reaction is typically complete when the mixture separates into two clear, homogeneous liquid phases (an upper organic layer and a lower aqueous/acidic layer), which usually takes 2–3 hours.

-

Work-up: Discontinue the HCl flow and remove the cooling bath. Allow the mixture to reach room temperature. Transfer the contents to a separatory funnel and separate the layers.

-

Extraction and Drying: Dilute the upper organic layer with 400 mL of anhydrous pentane. Transfer the solution to a flask, cool it to 0 °C, and add anhydrous magnesium sulfate (~20 g). Stir the suspension at 0 °C for 1-2 hours to ensure complete drying.

-

Isolation of Crude Product: Remove the drying agent by filtration. Concentrate the filtrate on a rotary evaporator at low temperature to remove the pentane. The residual liquid is the crude α-(chloromethylthio)toluene.

-

Purification: For high purity, the crude product should be distilled under reduced pressure. Collect the fraction corresponding to α-(chloromethylthio)toluene. The product should be stored in a tightly sealed container at low temperature (0-4 °C) under an inert atmosphere (e.g., nitrogen or argon).

Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

| Technique | Expected Result / Key Signature |

| ¹H NMR (CDCl₃) | δ ≈ 7.2-7.4 ppm (m, 5H, Ar-H ), δ ≈ 4.8 ppm (s, 2H, -S-CH ₂-Cl), δ ≈ 3.8 ppm (s, 2H, Ar-CH ₂-S-) |

| ¹³C NMR (CDCl₃) | δ ≈ 137 ppm (Ar-C, quat.), δ ≈ 129, 128, 127 ppm (Ar-CH), δ ≈ 50 ppm (-S-C H₂-Cl), δ ≈ 38 ppm (Ar-C H₂-S-) |

| Mass Spec. (EI) | M⁺ peak at m/z ≈ 172 (for ³⁵Cl) and 174 (for ³⁷Cl). Key fragment at m/z = 91 (tropylium ion, [C₇H₇]⁺). |

| IR Spectroscopy | ν ≈ 3030 cm⁻¹ (Ar C-H), ν ≈ 2950 cm⁻¹ (Aliph. C-H), ν ≈ 1495, 1450 cm⁻¹ (Ar C=C), ν ≈ 700-750 cm⁻¹ (C-S), ν ≈ 650-700 cm⁻¹ (C-Cl) |

| GC Analysis | A single major peak indicating high purity after distillation.[6] |

Critical Safety, Handling, and Storage Protocols

The synthesis and handling of α-(chloromethylthio)toluene and its precursors require stringent safety measures.

-

Hazard Identification:

-

α-(Chloromethylthio)toluene: This compound is a powerful alkylating agent and should be handled as a suspected carcinogen and mutagen.[1] It is corrosive and irritating to the skin, eyes, and respiratory system.[7]

-

Benzyl Mercaptan: Possesses a highly unpleasant and persistent odor. It is toxic upon inhalation and skin contact.[8]

-

Formaldehyde/Paraformaldehyde: A known human carcinogen.

-

Hydrogen Chloride: A highly corrosive gas that can cause severe burns upon contact.

-

Byproduct Risk: Chloromethylation reactions are notorious for the potential formation of bis(chloromethyl) ether, a potent and highly regulated carcinogen, as a byproduct.[3][4] All operations must be conducted in a way that minimizes inhalation and contact.

-

-

Personal Protective Equipment (PPE):

-

Primary Barrier: All work must be conducted within a high-performance chemical fume hood.

-

Gloves: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.

-

Eye Protection: Chemical safety goggles and a full-face shield are required.

-

Body Protection: A flame-resistant lab coat.

-

-

Handling and Storage:

-

Ventilation: Use only in a well-ventilated area, specifically a fume hood.[9][10]

-

Inert Atmosphere: Handle and store under an inert atmosphere (N₂ or Ar) to prevent reaction with moisture, which would liberate HCl.

-

Storage: Store in a cool, dry, dark, and well-ventilated area away from heat, ignition sources, and incompatible materials (e.g., strong oxidizing agents, bases).[5][11] The container must be tightly sealed.

-

-

Emergency Procedures:

-

Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Do not use combustible materials.

-

Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[12] For inhalation, move to fresh air and seek immediate medical attention.

-

Conclusion

The chloromethylation of benzyl mercaptan provides a reliable and direct pathway for the synthesis of α-(chloromethylthio)toluene. The causality behind the experimental choices—such as the use of anhydrous HCl to activate formaldehyde and drive the reaction to completion—is rooted in fundamental principles of electrophilic and nucleophilic reactions. The self-validating nature of the described protocol, with clear observational checkpoints, ensures a higher probability of success. However, the significant health hazards associated with the reagents, product, and potential byproducts necessitate meticulous adherence to safety protocols. For researchers and drug development professionals, α-(chloromethylthio)toluene remains a potent tool for molecular construction, and a thorough understanding of its synthesis and handling is paramount for its safe and effective application.

References

-

ChemBK. This compound. [Link]

-

ChemBK. Benzene, [[(chloromethyl)thio]methyl]-. [Link]

-

Safety-Kleen. SDS US. [Link]

-

Organic Syntheses. Chloromethyl Methyl Ether Synthesis. [Link]

-

Organic Syntheses. Benzyl chloromethyl ether. [Link]

-

PrepChem.com. Preparation of benzyl mercaptan. [Link]

- Google Patents.

- Google Patents.

-

Wikipedia. Blanc chloromethylation. [Link]

-

Durham E-Theses. New studies in aromatic chloromethylation. [Link]

-

PubChem. Benzene, 1-chloro-4-((chloromethyl)thio)-. [Link]

-

YouTube. BLANC CHLOROFORMETHYLATION NAME REACTION ORGANIC CHEMISTRY. [Link]

-

Vedantu. The components A and B in the following reaction are class 12 chemistry CBSE. [Link]

-

Wikipedia. Benzyl mercaptan. [Link]

-

National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Toluene. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: toluene. [Link]

-

Carl ROTH. Safety Data Sheet: Toluene. [https://www.carlroth.com/medias/SDB-4883-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNzY4ODR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaGEzLzkwNzgxMDYwNjI4Nzgu cGRmfGU3NDhiM2M0N2FjYzEwM2FlZDIzMjM2N2Q1ZjY3ZDA5Y2Y1N2JiNTk3NmFlYjI3MjE0NDQ5NmVjMGI5ZTM1MjQ]([Link] cGRmfGU3NDhiM2M0N2FjYzEwM2FlZDIzMjM2N2Q1ZjY3ZDA5Y2Y1N2JiNTk3NmFlYjI3MjE0NDQ5NmVjMGI5ZTM1MjQ)

Sources

- 1. Buy this compound | 3970-13-6 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ANALYTICAL METHODS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 9. geneseo.edu [geneseo.edu]

- 10. chemos.de [chemos.de]

- 11. store.safety-kleen.com [store.safety-kleen.com]

- 12. CCOHS: Toluene [ccohs.ca]

Benzyl chloromethyl sulfide reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of Benzyl Chloromethyl Sulfide with Nucleophiles

Abstract

This compound (BCMS) is a bifunctional electrophile of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique structure, combining the characteristics of a reactive benzylic halide with those of an α-chloro sulfide, imparts a distinct reactivity profile. This guide provides a comprehensive analysis of the reactivity of BCMS with a range of common nucleophiles. We will delve into the underlying reaction mechanisms, the pivotal role of the adjacent sulfur atom via anchimeric assistance, and provide field-tested protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.

Introduction to this compound (BCMS)

This compound, systematically named chloromethylsulfanylmethylbenzene, is a potent alkylating agent used for the introduction of the benzylthiomethyl (BnSCH₂-) moiety. This group is a valuable component in the synthesis of complex organic molecules, serving as a precursor to other functional groups or as a key structural element in biologically active compounds.

The reactivity of BCMS is dominated by the C-Cl bond, which is susceptible to nucleophilic attack. However, its behavior is more nuanced than that of a simple alkyl or benzyl chloride. The presence of a sulfur atom alpha to the chloromethyl group introduces the possibility of neighboring group participation, significantly influencing reaction rates and mechanisms.[1][2]

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and hazards of BCMS is critical for its safe handling and effective use in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 3970-13-6 | [3] |

| Molecular Formula | C₈H₉ClS | [3] |

| Molecular Weight | 172.67 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 177-181 °C | [4] |

| Density | 1.19 g/cm³ at 20 °C | [5] |

| Refractive Index | 1.58 | [5] |

Table 1: Key Physicochemical Properties of this compound.

Critical Safety & Handling Protocols

BCMS is classified as a hazardous substance and must be handled with extreme caution.[3]

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin. Causes severe skin irritation and serious eye damage.[3] It is also considered a potential carcinogen.[6]

-

Handling: All manipulations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[4][7]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be refrigerated (0-10 °C) and protected from light and heat.[5]

-

Disposal: Waste must be disposed of according to institutional and local regulations for hazardous chemical waste.[5]

The Mechanistic Core: Anchimeric Assistance by the α-Sulfur Atom

The defining feature of BCMS reactivity is the phenomenon of anchimeric assistance , or neighboring group participation (NGP), by the sulfur atom.[1][2] This intramolecular process dramatically accelerates the rate of nucleophilic substitution compared to analogous compounds lacking the sulfur atom, such as benzyl chloride.

The reaction does not proceed via a simple Sₙ1 or Sₙ2 pathway. Instead, the lone pair of electrons on the sulfur atom can attack the electrophilic carbon center, displacing the chloride leaving group in a rapid intramolecular step. This forms a highly reactive, cyclic episulfonium ion intermediate.[1][8] This intermediate is then attacked by an external nucleophile.

// Reactant BCMS [label=<

Bn-S-CH₂-Cl this compound

];

// Intermediate Intermediate [label=<

Episulfonium Ion Intermediate

Bn-S⁺ CH₂

|

];

// Product Product [label=<

Bn-S-CH₂-Nu Substitution Product

];

// Arrows BCMS -> Intermediate [label="Intramolecular\nDisplacement (Fast)\n- Cl⁻", fontcolor="#EA4335"]; Intermediate -> Product [label="Nucleophilic Attack\n(Nu⁻)", fontcolor="#34A853"]; }

Caption: Mechanism of Anchimeric Assistance in BCMS.

This pathway has two critical consequences:

-

Rate Acceleration: The intramolecular cyclization is kinetically favored, leading to a much faster reaction rate than the intermolecular attack required in a standard Sₙ2 reaction.[2]

-

Stereochemical Control: While not applicable to the methylene carbon of BCMS, in chiral α-chloro sulfides, this mechanism proceeds with overall retention of configuration because it involves two consecutive inversions (intramolecular attack followed by intermolecular attack).[1]

Reactivity with Nucleophile Classes

BCMS is a versatile electrophile that reacts with a wide array of nucleophiles. The general principle involves the formation of a new bond between the nucleophile and the methylene carbon of the -SCH₂- group.

Reactions with Sulfur Nucleophiles (Thiolates)

The reaction of BCMS with thiols or their conjugate bases (thiolates) is a highly efficient method for the synthesis of dithioacetals. Sulfur nucleophiles are particularly potent due to their high polarizability and nucleophilicity.[5]

The reaction typically proceeds under basic conditions to deprotonate the thiol, forming the more nucleophilic thiolate anion.

General Reaction: Bn-S-CH₂-Cl + R-SH + Base → Bn-S-CH₂-S-R + Base·HCl

Representative Protocol: Synthesis of Benzyl Phenylthiomethyl Sulfide

This protocol is adapted from established methods for the synthesis of benzyl sulfides from benzyl chlorides and thiols.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add thiophenol (1.0 eq) and a suitable solvent such as water or DMF.[9]

-

Base Addition: Add a base such as triethylamine (1.1 eq) or potassium carbonate (1.2 eq) to the solution and stir for 10 minutes at room temperature to form the thiolate.

-

Electrophile Addition: Slowly add this compound (1.0 eq) to the stirred mixture.

-

Reaction: Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-2 hours.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

| Nucleophile (Thiol) | Base | Solvent | Time (h) | Yield (%) | Reference |

| Thiophenol | Et₃N | Water | 1 | >95 | |

| 4-Chlorothiophenol | K₂CO₃ | Water | 1.5 | >90 | |

| 1-Dodecanethiol | Clay Catalyst | Neat | 4 | 85 | [10] |

Table 2: Representative Conditions for the Reaction of Benzyl Halides with Thiols.

Reactions with Nitrogen Nucleophiles (Amines)

BCMS readily alkylates primary and secondary amines to form the corresponding N-benzylthiomethyl derivatives. The reaction requires a base to neutralize the HCl byproduct, or two equivalents of the amine can be used.

General Reaction: Bn-S-CH₂-Cl + R₂NH → Bn-S-CH₂-NR₂ + R₂NH₂⁺Cl⁻

The high reactivity of BCMS makes it an effective agent for introducing the BnSCH₂- group onto nitrogen-containing heterocycles, which is a common strategy in the development of pharmaceutical agents.

Caption: General Experimental Workflow for BCMS Reactions.

Reactions with Oxygen Nucleophiles (Alcohols & Phenols)

The reaction of BCMS with alcohols and phenols provides access to the corresponding ethers. These reactions are typically performed under basic conditions, similar to the Williamson ether synthesis, to generate the more potent alkoxide or phenoxide nucleophile.[9]

General Reaction: Bn-S-CH₂-Cl + R-OH + Base → Bn-S-CH₂-O-R + Base·HCl

The BnSCH₂- group can serve as a protecting group for alcohols, although its use is less common than standard benzyl ethers due to its own reactivity profile. However, its unique cleavage conditions can be advantageous in multi-step syntheses.

Reactions with Carbon Nucleophiles

BCMS can also be used to alkylate soft carbon nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds or other stabilized carbanions. This C-C bond-forming reaction is valuable for building more complex carbon skeletons. The reaction conditions must be carefully chosen to favor C-alkylation over O-alkylation in the case of ambident enolate nucleophiles.

Conclusion

This compound is a highly reactive and versatile electrophile whose utility in organic synthesis is underscored by its unique mechanistic pathway. The anchimeric assistance provided by the α-sulfur atom results in rapid nucleophilic substitutions, enabling the efficient formation of C-S, C-N, C-O, and C-C bonds under relatively mild conditions. A comprehensive understanding of its reactivity, combined with strict adherence to safety protocols, allows researchers to effectively harness BCMS for the synthesis of complex target molecules in drug discovery and beyond.

References

-

Kannan, P., & Maruthamuthu, P. (1997). Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. Journal of Chemical Sciences, 109(5), 555-560. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic sulfides by C-S coupling. Retrieved from [Link]

-

Azizi, N., et al. (2009). A Green and Highly Efficient Alkylation of Thiols in Water. Journal of the Iranian Chemical Society, 6(4), 749-753. [Link]

- Sigma-Aldrich. (n.d.). Safety Data Sheet for Benzyl Chloride. Retrieved from a representative SDS, as specific BCMS SDS was not directly available but hazards are similar.

- TCI Chemicals. (n.d.). Safety Data Sheet. Retrieved from a representative SDS for a related chloromethyl compound.

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Anchimeric assistance (neighboring group participation). Retrieved from [Link]

-

Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]

- King, J. F., & Tsang, G. T. Y. (1979). The versatile synthetic utility of α-chloro sulfides. Journal of the Chemical Society, Chemical Communications, (24), 1131-1132. (Note: A representative citation for the general utility of alpha-chloro sulfides).

-

Chemistry LibreTexts. (2021, October 29). Mechanisms of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Xu, L., et al. (2022). Benzyl thioether formation merging copper catalysis. RSC Advances, 12, 2456-2460. [Link]

-

Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461-2467. [Link]

-

Connor, D. S., et al. (1975). Benzyl chloromethyl ether. Organic Syntheses, 55, 15. [Link]

-

Sun, L., et al. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924. [Link]

-

Organic Syntheses. (n.d.). Benzyl chloromethyl ether. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides. Retrieved from [Link]

-

Spoering, R. (2015). Organic chemistry 17: Anchimeric assistance, epoxide transformations. CureFFI.org. [Link]

-

Quora. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 1). 30.4: Anchimeric Assistance. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Benzyl Protection of Alcohols. Retrieved from [Link]

-

Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Illustrated Glossary of Organic Chemistry - Anchimeric assistance (neighboring group participation) [chem.ucla.edu]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. This compound | C8H9ClS | CID 319930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Reactivity [www2.chemistry.msu.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. (PDF) Nucleophilic Substitution of Benzyl Chloride and [research.amanote.com]

- 8. Mustard gas - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. ias.ac.in [ias.ac.in]

Benzyl chloromethyl sulfide electrophilicity

An In-depth Technical Guide to the Electrophilic Reactivity of Benzyl Chloromethyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (BCMS) is a potent electrophilic agent utilized in organic synthesis for the introduction of the benzylthiomethyl (BnSCH₂-) group. As an α-chloro sulfide, its reactivity is governed by a unique interplay of electronic and steric factors inherent to its structure: the stabilizing influence of the benzyl group, the inductive effect of the sulfur atom, and the nature of the chloromethyl moiety. This guide provides a comprehensive analysis of the electrophilicity of BCMS, detailing its underlying reaction mechanisms, synthetic applications, and practical handling protocols. We will explore the dichotomy between Sₙ1 and Sₙ2 reaction pathways, compare its reactivity to analogous electrophiles, and provide field-proven methodologies for its use in the laboratory, ensuring both scientific rigor and operational safety.

Introduction to this compound

This compound, systematically named (chloromethylsulfanyl)methylbenzene, is a bifunctional organic compound featuring a benzylic group and an α-chloro sulfide moiety.[1][2][3] This structure positions it as a valuable reagent for creating thioethers, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[4][5] Its utility stems from the high reactivity of the C-Cl bond, which is susceptible to cleavage by a wide range of nucleophiles. Understanding the factors that control this reactivity is paramount for designing efficient and selective synthetic transformations.

The core of BCMS's electrophilicity lies at the chloromethyl carbon. This carbon is activated towards nucleophilic attack due to two primary features:

-

The Halogen Leaving Group: The chloride ion is a competent leaving group, facilitating substitution reactions.

-

The α-Sulfur Atom: The adjacent sulfur atom can stabilize an adjacent positive charge, influencing the transition state and potential intermediates of substitution reactions.[6]

This guide will dissect these features to provide a clear, mechanistic understanding of BCMS's behavior as an electrophile.

Physicochemical Properties and Safe Handling

Before utilization in any synthetic protocol, a thorough understanding of a reagent's physical properties and safety requirements is essential. BCMS is a colorless to pale yellow liquid with a pungent odor.[7] It is classified as a hazardous substance and requires careful handling to avoid exposure.[1][7]

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | (chloromethylsulfanyl)methylbenzene | PubChem[1] |

| CAS Number | 3970-13-6 | TCI[3] |

| Molecular Formula | C₈H₉ClS | PubChem[1] |

| Molecular Weight | 172.68 g/mol | PubChem[1][2] |

| Appearance | Colorless to light yellow liquid | TCI[3] |

| Boiling Point | 177 - 181 °C | Sigma-Aldrich[8] |

| Density | 1.1 g/cm³ at 25 °C | Sigma-Aldrich[8] |

Safety and Hazard Information